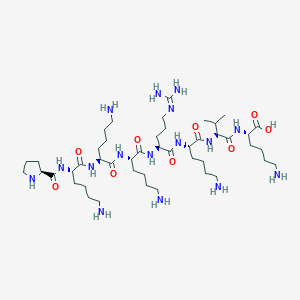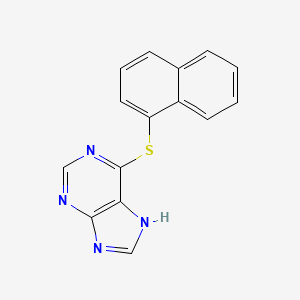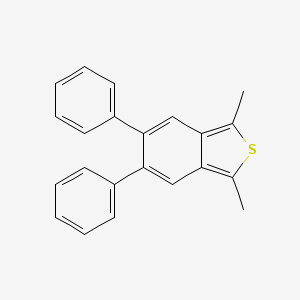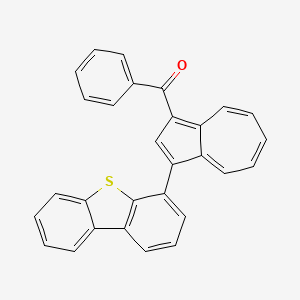![molecular formula C50H80N2O3 B15170011 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine CAS No. 649774-82-3](/img/structure/B15170011.png)
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with ethynyl and tris(dodecyloxy)phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a halogenated pyrazine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a base such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The ethynyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce partially or fully hydrogenated pyrazine derivatives.
科学研究应用
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Its unique structure allows for the exploration of potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
作用机制
The mechanism of action of 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine depends on its application. In organic electronics, its conjugated system facilitates electron transport, enhancing the performance of electronic devices. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary and are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2,5-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine
- 2-Ethynyl-5-{[3,4,5-tris(hexyloxy)phenyl]ethynyl}pyrazine
Uniqueness
2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may offer enhanced performance in electronic applications or exhibit different biological activities due to variations in molecular interactions.
属性
CAS 编号 |
649774-82-3 |
|---|---|
分子式 |
C50H80N2O3 |
分子量 |
757.2 g/mol |
IUPAC 名称 |
2-ethynyl-5-[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine |
InChI |
InChI=1S/C50H80N2O3/c1-5-9-12-15-18-21-24-27-30-33-38-53-48-41-45(36-37-47-44-51-46(8-4)43-52-47)42-49(54-39-34-31-28-25-22-19-16-13-10-6-2)50(48)55-40-35-32-29-26-23-20-17-14-11-7-3/h4,41-44H,5-7,9-35,38-40H2,1-3H3 |
InChI 键 |
WHWOQEQXHNUJCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=NC=C(N=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)


![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)



